1-(p-tolyl)-1H-imidazole

Catalog No.
S9100657
CAS No.
25372-10-5
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
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1-(p-tolyl)-1H-imidazole

CAS Number

25372-10-5

Product Name

1-(p-tolyl)-1H-imidazole

IUPAC Name

1-(4-methylphenyl)imidazole

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c1-9-2-4-10(5-3-9)12-7-6-11-8-12/h2-8H,1H3

InChI Key

IEAYECHBGTTWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2

1-(p-tolyl)-1H-imidazole (CAS: 25372-10-5) is a highly versatile N-arylated heterocyclic building block widely procured for advanced coordination chemistry, optoelectronics, and homogenous catalysis. Featuring a para-methylphenyl substituent, this compound provides a precise balance of moderate steric bulk and electron-donating capability (+I effect) that distinguishes it from the unsubstituted 1-phenyl-1H-imidazole and the highly sterically hindered 1-mesityl-1H-imidazole. In industrial and academic procurement, it is primarily selected as a highly processable precursor for N-heterocyclic carbene (NHC) ligands, bidentate P^N ligands for solution-processed OLED emitters, and regioselective pharmaceutical intermediates [1].

Substituting 1-(p-tolyl)-1H-imidazole with generic alternatives like 1-phenyl-1H-imidazole or 1-mesityl-1H-imidazole fundamentally compromises downstream material performance and synthetic utility. In the synthesis of OLED emitters, lacking the electron-donating methyl group alters the LUMO energy levels, shifting the emission spectrum and reducing the solubility required for high-quality solution-processed thin films. In catalytic applications, replacing the p-tolyl group with a bulkier mesityl group drastically increases the buried volume (%V_bur) of derived NHC ligands, which can block substrate access and inhibit catalytic turnover in cross-coupling reactions. Furthermore, the para-methyl group blocks competing electrophilic aromatic substitutions at the para position, ensuring high regioselectivity during complex ligand or API synthesis—a critical manufacturability advantage over the unsubstituted phenyl analog [1].

LUMO Energy Modulation in Cu(I) Emitter Complexes

In the development of heteroleptic dinuclear Copper(I) complexes for OLEDs, the choice of the N-aryl substituent on the imidazole ring directly dictates the electronic properties of the resulting P^N bridging ligand. Compared to 1-phenyl-1H-imidazole, the use of 1-(p-tolyl)-1H-imidazole introduces an electron-donating methyl group that raises the LUMO energy level. This electronic shift allows for the fine-tuning of the emission wavelength (e.g., shifting from yellow towards the blue/green spectrum) without altering the fundamental coordination geometry of the [Cu2I2] core [1].

Evidence DimensionLUMO energy level / Emission wavelength tuning
Target Compound Data1-(p-tolyl)-1H-imidazole (electron-donating, enables blue-shifted emission profile in Cu complexes)
Comparator Or Baseline1-phenyl-1H-imidazole (baseline electronic profile)
Quantified DifferencePredictable hypsochromic shift and LUMO elevation due to the +I effect of the para-methyl group.
ConditionsPhotophysical characterization of [Cu2I2(P^N)2(PPh3)2] complexes in solution and thin films.

Essential for materials scientists needing precise color tuning in solution-processed OLEDs without redesigning the entire ligand scaffold.

Improved Organic Solubility for Thin-Film Fabrication

The fabrication of solution-processed OLEDs requires highly soluble metal complexes to ensure uniform thin-film morphology. P^N ligands derived from 1-(p-tolyl)-1H-imidazole exhibit superior solubility in standard processing solvents (e.g., toluene, chlorobenzene) compared to their 1-phenyl-1H-imidazole counterparts. The para-methyl group disrupts the highly planar pi-stacking interactions that typically cause unsubstituted N-phenyl imidazoles and their metal complexes to aggregate or crystallize prematurely during spin-coating [1].

Evidence DimensionSolubility and film morphology in organic solvents
Target Compound Data1-(p-tolyl)-1H-imidazole derivatives (high solubility, uniform film formation)
Comparator Or Baseline1-phenyl-1H-imidazole derivatives (lower solubility, higher aggregation tendency)
Quantified DifferenceEnhanced processability and higher saturation limits in non-polar/weakly polar solvents.
ConditionsSpin-coating of emissive layers for OLED device fabrication.

Prevents nozzle clogging in inkjet printing and ensures defect-free emissive layers in optoelectronic manufacturing.

Controlled Steric Hindrance for Unsymmetrical NHCs

When synthesizing N-heterocyclic carbene (NHC) precursors, 1-(p-tolyl)-1H-imidazole provides a moderate steric profile compared to highly bulky alternatives like 1-mesityl-1H-imidazole. Quaternization of 1-(p-tolyl)-1H-imidazole with alkyl halides yields unsymmetrical imidazolium salts. The resulting NHCs offer a 'half-open' coordination sphere that facilitates substrate binding in sterically demanding transition-metal catalyzed cross-coupling reactions, whereas bis(mesityl) NHCs often exhibit excessive steric shielding that can inhibit catalytic turnover for bulky substrates [1].

Evidence DimensionSteric bulk (Buried Volume, %V_bur)
Target Compound Data1-(p-tolyl)-1H-imidazole derived NHCs (moderate %V_bur, accessible metal center)
Comparator Or Baseline1-mesityl-1H-imidazole derived NHCs (high %V_bur, sterically shielded)
Quantified DifferenceReduced steric hindrance at the ortho positions while maintaining N-aryl electronic stabilization.
ConditionsTransition-metal catalyzed cross-coupling of sterically hindered substrates.

Allows catalyst designers to procure a precursor that balances robust N-aryl stability with necessary spatial accessibility for substrates.

Regioselectivity in Electrophilic Aromatic Substitution

The para-methyl group on 1-(p-tolyl)-1H-imidazole not only affects the imidazole ring's electron density but also blocks the para position of the phenyl ring, directing electrophilic aromatic substitution or directed C-H functionalization exclusively to the ortho/meta positions or the imidazole backbone. In contrast, 1-phenyl-1H-imidazole can undergo competing reactions at the para position of the phenyl ring, leading to complex product mixtures and lower yields of the desired regioisomer during the synthesis of advanced pharmaceutical intermediates [1].

Evidence DimensionRegioselectivity in functionalization
Target Compound Data1-(p-tolyl)-1H-imidazole (blocked para position, high regioselectivity)
Comparator Or Baseline1-phenyl-1H-imidazole (unblocked, competing para-substitution)
Quantified DifferenceElimination of para-substituted byproducts, streamlining purification.
ConditionsElectrophilic substitution or directed C-H activation reactions.

Significantly reduces purification costs and improves overall yield in multi-step syntheses of complex ligands or APIs.

Synthesis of P^N Ligands for Solution-Processed OLEDs

Ideal starting material for lithiation and phosphination to produce bidentate ligands for highly luminescent, solution-processable Copper(I) or Iridium(III) complexes, directly leveraging its superior solubility [1].

Unsymmetrical NHC Catalyst Development

Procurement choice for synthesizing 1-alkyl-3-(p-tolyl)imidazolium salts, which serve as NHC ligands in palladium- or ruthenium-catalyzed cross-coupling and metathesis reactions requiring moderate steric bulk [2].

Advanced Materials and Chemosensors

Used as a building block for fluorescent probes and chemosensors where the electron-donating nature of the p-tolyl group is leveraged to tune intramolecular charge transfer (ICT) and emission properties [1].

Pharmaceutical Intermediate Synthesis

Utilized when an N-aryl imidazole core is required, but the para position of the aryl ring must be protected/blocked to ensure strict regiocontrol during subsequent C-H functionalization steps [3].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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